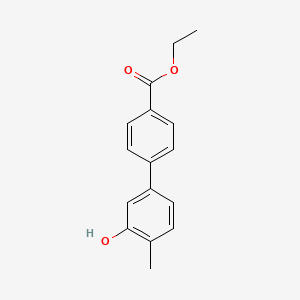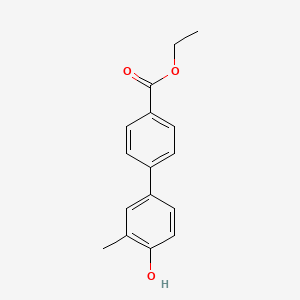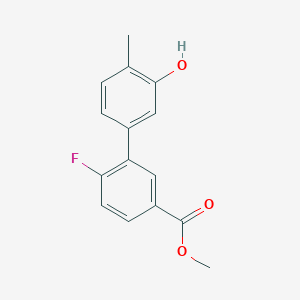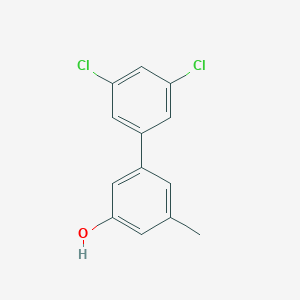
5-(3,5-Dichlorophenyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenyl)-3-methylphenol is a chemical compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its two chlorine atoms attached to the phenyl ring, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-3-methylphenol typically involves the chlorination of 3-methylphenol (m-cresol) followed by further chemical modifications. One common method includes the reaction of 3-methylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atoms at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor where temperature, pressure, and chlorine concentration are carefully monitored.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dichlorophenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroxy derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3,5-Dichlorophenyl)-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-methylphenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may target specific enzymes or proteins, inhibiting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorophenol: Similar structure but lacks the methyl group.
3,5-Dichlorophenyl isothiocyanate: Contains an isothiocyanate group instead of a hydroxyl group.
3,5-Dichlorobenzamide: Contains an amide group instead of a hydroxyl group
Uniqueness
5-(3,5-Dichlorophenyl)-3-methylphenol is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring, which enhances its reactivity and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-9(6-13(16)3-8)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRYECNDGQDRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683964 |
Source


|
| Record name | 3',5'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-57-4 |
Source


|
| Record name | 3',5'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
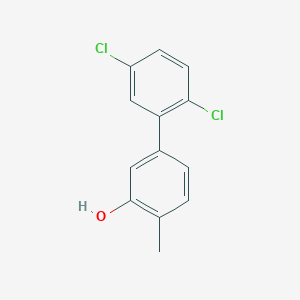
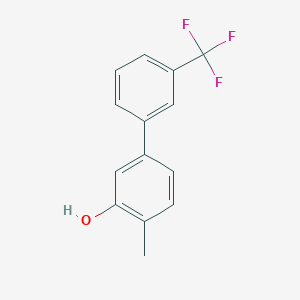

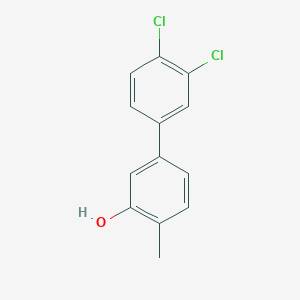

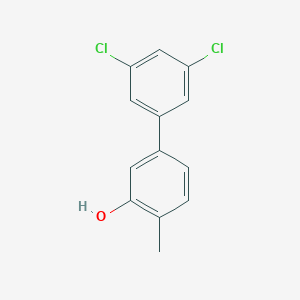
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol](/img/structure/B6372174.png)
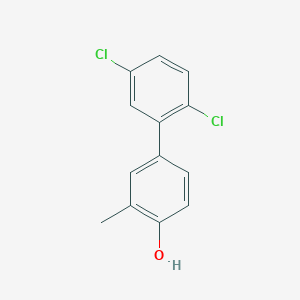
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol](/img/structure/B6372194.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol](/img/structure/B6372207.png)
